molecular formula C10H8ClNO B2473550 2-Chloro-4-methylquinolin-7-ol CAS No. 860297-02-5

2-Chloro-4-methylquinolin-7-ol

Cat. No. B2473550
CAS RN: 860297-02-5
M. Wt: 193.63
InChI Key: DLMSIBVCSQBHEC-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinolin-7-ol is a synthetic compound that belongs to the quinolinone family. It is widely used in scientific research as a fluorescent probe due to its unique photophysical properties. The compound is known for its high quantum yield, excellent photostability, and solubility in both aqueous and organic solvents.

Scientific Research Applications

Synthesis and Antimalarial Activity

  • Antimalarial Applications : 2-Chloro-4-methylquinolin-7-ol and related compounds have shown significant antimalarial activity. Studies have focused on the synthesis and evaluation of these compounds, especially against Plasmodium berghei in mice. Their effectiveness against resistant strains of parasites and potential for extended protection against infection after oral administration make them promising for clinical trials (Werbel et al., 1986).

Spectroscopy and Computational Studies

  • Spectroscopy and Drug Derivatives : Spectroscopic studies of biologically significant hydroxyhaloquinolines, including this compound, have been conducted. These studies have focused on the synthesis of methyl and phosphinyl derivatives, characterization by various spectroscopic techniques, and computational studies using density functional theory (DFT) (Małecki et al., 2010).

Pharmacological and Antimicrobial Evaluation

  • Pharmacological and Antimicrobial Properties : Research on novel quinoline derivatives, including this compound, has involved evaluating their pharmacological properties, molecular modeling, and antimicrobial activities. These studies are important for understanding the potential use of these compounds in treating bacterial and fungal infections (Murugavel et al., 2018).

Synthesis and Antimicrobial Activity of Derivatives

  • Derivatives and Antimicrobial Activity : The synthesis and antimicrobial activities of various derivatives of this compound have been studied. The focus has been on the creation of hydrazone derivatives and their efficacy against bacterial and fungal strains (Bawa et al., 2009).

Crystal Structure Analysis

  • Crystal Structures Involving this compound : Studies on the crystal structures of hydrogen-bonded compounds, including those with this compound, have been conducted to understand their molecular interactions. These studies are crucial for pharmaceutical and chemical applications (Ishida, 2021).

Photolysis in Aqueous Systems

  • Photodegradation Studies : The photodegradation of quinolinecarboxylic herbicides, including compounds related to this compound, has been investigated in aqueous solutions. Such studies are relevant for environmental science and pollution control (Pinna & Pusino, 2012).

Antimicrobial Potentials

  • Antimicrobial Properties of Analogs : The antimicrobial activities of 4-methylquinoline analogs, which include structures similar to this compound, have been explored. These compounds show potential as natural preservatives against foodborne bacteria (Kim et al., 2014).

properties

IUPAC Name

2-chloro-4-methylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSIBVCSQBHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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